
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C11H16N2O4S2 and its molecular weight is 304.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Inhibition Studies
- Kynurenine 3-Hydroxylase Inhibition : Compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide have been synthesized and evaluated for their ability to inhibit kynurenine 3-hydroxylase. Such inhibitors have potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Drug Development and Pharmacological Applications
- COX-2 Inhibitors : Derivatives of benzenesulfonamides, which include compounds similar to this compound, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These inhibitors are significant in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrobial and Antituberculosis Activity
- Antimycobacterial Assay : Novel benzenesulfonamides have been synthesized and screened for their activity against Mycobacterium tuberculosis. These studies contribute to the development of new antituberculosis drugs (Ghorab et al., 2017).
Potential in Treatment of Urological Conditions
- α1-Adrenoceptor Agonist : Certain derivatives of this compound exhibit unique pharmacological properties as α1-adrenoceptor agonists, potentially offering new avenues for treating conditions like stress urinary incontinence (Buckner et al., 2002).
Chemical Synthesis and Molecular Studies
- Epoxidation Catalysis : Compounds containing N-aryl-substituted oxazolidinones, a class to which this compound belongs, have been investigated for their role in catalyzing epoxidation reactions. This has implications in the field of organic synthesis (Shu et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) .
Mode of Action
Compounds that target cdk2 typically inhibit the kinase’s activity, preventing the phosphorylation of key proteins involved in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can affect multiple biochemical pathways, primarily those involved in cell cycle regulation. This can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed targets CDK2, it could potentially induce cell cycle arrest, affecting cell proliferation .
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-4-6-11(7-5-10)13-8-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZPNFQPISYTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)
![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)
![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)
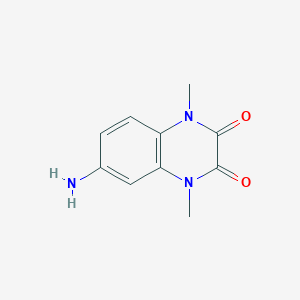

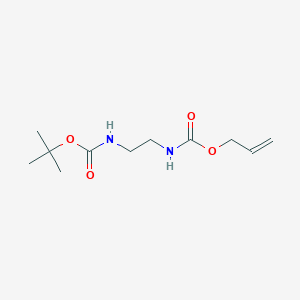
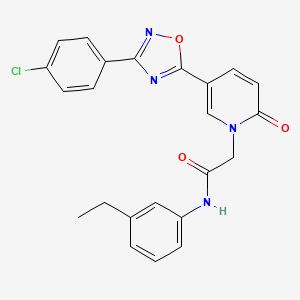
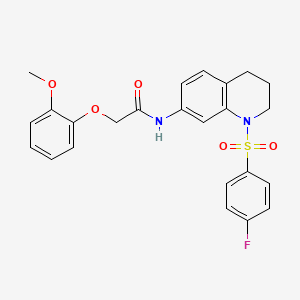
![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
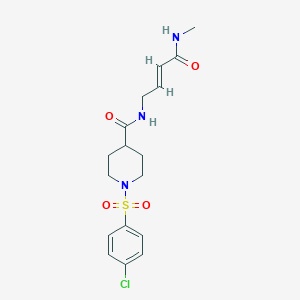
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
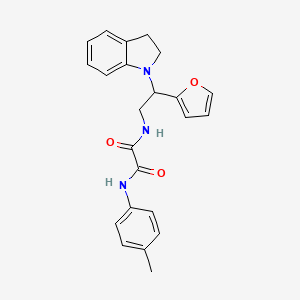
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)
